![molecular formula C25H26FN5O2S B2760739 2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide CAS No. 1358629-97-6](/img/structure/B2760739.png)
2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide
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Description
The compound is a derivative of pyrazolo[4,3-d]pyrimidine, which is a class of compounds known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazolo[4,3-d]pyrimidines are generally synthesized via condensation reactions .Scientific Research Applications
Anticancer Activity
Compounds with a pyrazolo[4,3-d]pyrimidin structure have been evaluated for their anticancer activity against various cancer cell lines. For example, a study reported the synthesis of heterocyclic compounds, including pyrazolo[4,3-d]pyrimidines, that showed potent anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine. These findings indicate the potential of such compounds for further development as anticancer agents (Hammam et al., 2005).
Antibacterial Activity
Another study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. This research highlights the versatility of pyrazolo[4,3-d]pyrimidin derivatives in contributing to the development of new antibacterial compounds, demonstrating their potential in addressing bacterial resistance (Azab et al., 2013).
Neuroinflammation Imaging
Pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research is crucial for developing diagnostic tools and treatments for neuroinflammatory conditions, showcasing the application of these compounds in neuroimaging and the study of neuroinflammation (Damont et al., 2015).
Antimicrobial and Insecticidal Activity
The diversity of pyrazolo[4,3-d]pyrimidin derivatives extends to antimicrobial and insecticidal activities, with studies illustrating their potential in developing new pesticides and antimicrobial agents. These applications are significant for agriculture and healthcare, providing insights into the management of pests and microbial infections (Fadda et al., 2017).
properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2S/c1-3-31-23-22(17(2)29-31)28-25(30(24(23)33)15-19-9-11-20(26)12-10-19)34-16-21(32)27-14-13-18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVAHSXVQOTHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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